

Spectroscopic and Spectrometric Characterization of 2H-Chromen-5-amine: A Technical Guide

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Compound of Interest		
Compound Name:	2H-chromen-5-amine	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic and spectrometric data for the novel compound **2H-chromen-5-amine**. Due to the absence of published experimental data for this specific molecule, this document presents predicted values derived from established principles of NMR, IR, and mass spectrometry. It also includes standardized experimental protocols for the acquisition of such data, serving as a foundational resource for researchers synthesizing or working with this and related compounds.

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2H-chromen-5-amine**. These predictions are based on the analysis of its chemical structure, including the aromatic amine, the dihydro-pyran ring, and the vinyl ether moiety.

Predicted ¹H NMR Data (500 MHz, CDCl₃)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~6.95	t, J=7.8 Hz	1H	H-7
~6.25	d, J=7.8 Hz	1H	H-6
~6.15	d, J=7.8 Hz	1H	H-8
~5.80	dt, J=9.8, 3.4 Hz	1H	H-3
~4.75	d, J=9.8 Hz	1H	H-4
~4.60	s (broad)	2H	-NH2
~3.40	dd, J=17.0, 3.4 Hz	2H	H-2

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
~150.0	C-8a
~145.5	C-5
~130.0	C-7
~125.0	C-4
~122.0	C-3
~115.0	C-4a
~110.0	C-8
~105.0	C-6
~65.0	C-2

Predicted IR Spectroscopy Data



Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3350	Medium, Sharp (doublet)	N-H stretch (asymmetric & symmetric)
3100 - 3000	Medium	Aromatic C-H stretch
2950 - 2850	Medium	Aliphatic C-H stretch
1620 - 1580	Strong	N-H bend
1600 - 1450	Strong to Medium	Aromatic C=C stretch
1250 - 1200	Strong	Aryl C-N stretch
1230 - 1200	Strong	Asymmetric C-O-C stretch (vinyl ether)

Predicted Mass Spectrometry Data

m/z	Predicted Identity
161	[M] ⁺ (Molecular Ion)
132	[M - CH ₂ CH] ⁺
117	[M - C ₂ H ₄ O] ⁺
91	[C ₇ H ₇]+

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic and spectrometric data for a solid organic compound such as **2H-chromen-5-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

• Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.



- Instrument Setup: The NMR spectrometer is typically a high-field instrument (e.g., 400 or 500 MHz). The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.
- ¹H NMR Acquisition: A standard one-pulse experiment is used. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
 Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.
- ¹³C NMR Acquisition: A proton-decoupled experiment is standard. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the observation of quaternary carbons.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) IR, a small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.
- Background Collection: A background spectrum of the empty ATR crystal is collected to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance of the crystal.
- Sample Collection: The sample spectrum is then collected. The instrument typically scans the mid-IR range (4000-400 cm⁻¹). Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.[1]
- Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

 Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, often via direct infusion or coupled



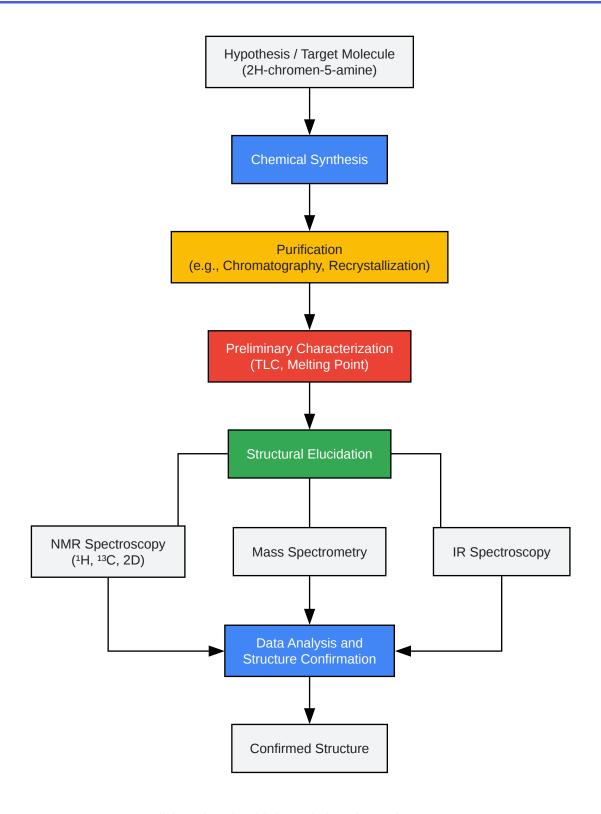
with a liquid chromatography system.

- Ionization: Electron Impact (EI) is a common ionization technique for small molecules. In this method, the sample is bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a molecular ion.[2][3] Other "soft" ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to minimize fragmentation and enhance the observation of the molecular ion.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).[3][4]
- Detection: The separated ions are detected, and their abundance is recorded, generating a
 mass spectrum which is a plot of relative intensity versus m/z.[3][4]

Visualizations

The following diagram illustrates a general workflow for the synthesis and characterization of a novel organic compound like **2H-chromen-5-amine**.





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Caption: General workflow for the synthesis and characterization of a novel organic compound.



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